

Spectroscopic Profile of 5-Bromo-2,3-dimethyl-2H-indazole: A Technical Guide

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Compound of Interest

Compound Name: *5-Bromo-2,3-dimethyl-2H-indazole*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound **5-Bromo-2,3-dimethyl-2H-indazole**. Due to the limited availability of public domain spectral data for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic analysis. The experimental protocols provided are generalized for the acquisition of such data for small organic molecules.

Compound Identification

Parameter	Value
Compound Name	5-Bromo-2,3-dimethyl-2H-indazole
CAS Number	878064-16-5
Molecular Formula	C ₉ H ₉ BrN ₂
Molecular Weight	225.09 g/mol
Chemical Structure	(A chemical structure diagram would be placed here in a full whitepaper)

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-2,3-dimethyl-2H-indazole**. These predictions are derived from the known spectral properties of related indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	d	1H	H-7
~ 7.3 - 7.5	dd	1H	H-6
~ 7.2 - 7.3	d	1H	H-4
~ 4.1	s	3H	N-CH ₃
~ 2.6	s	3H	C-CH ₃

Note: Chemical shifts are referenced to a standard internal solvent signal. The precise chemical shifts of the aromatic protons can be influenced by the solvent.

Table 2: Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 150	C-7a
~ 148	C-3
~ 129	C-6
~ 125	C-4
~ 122	C-3a
~ 118	C-7
~ 115	C-5
~ 35	N-CH ₃
~ 12	C-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (methyl)
~ 1610	Medium-Strong	C=N stretch
~ 1580, 1480	Medium-Strong	Aromatic C=C stretch
~ 1050	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
224/226	~100 / ~98	[M] ⁺ (presence of Br isotopes)
209/211	Moderate	[M - CH ₃] ⁺
144	Moderate	[M - Br] ⁺
116	Moderate	[M - Br - N ₂] ⁺ or [M - Br - HCN] ⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for indazole derivatives.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.
- ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. The spectral width is set to cover a typical range of 0-15 ppm. A sufficient number of scans are performed to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR.
- Data Processing: The acquired data is processed using appropriate software. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[2\]](#)

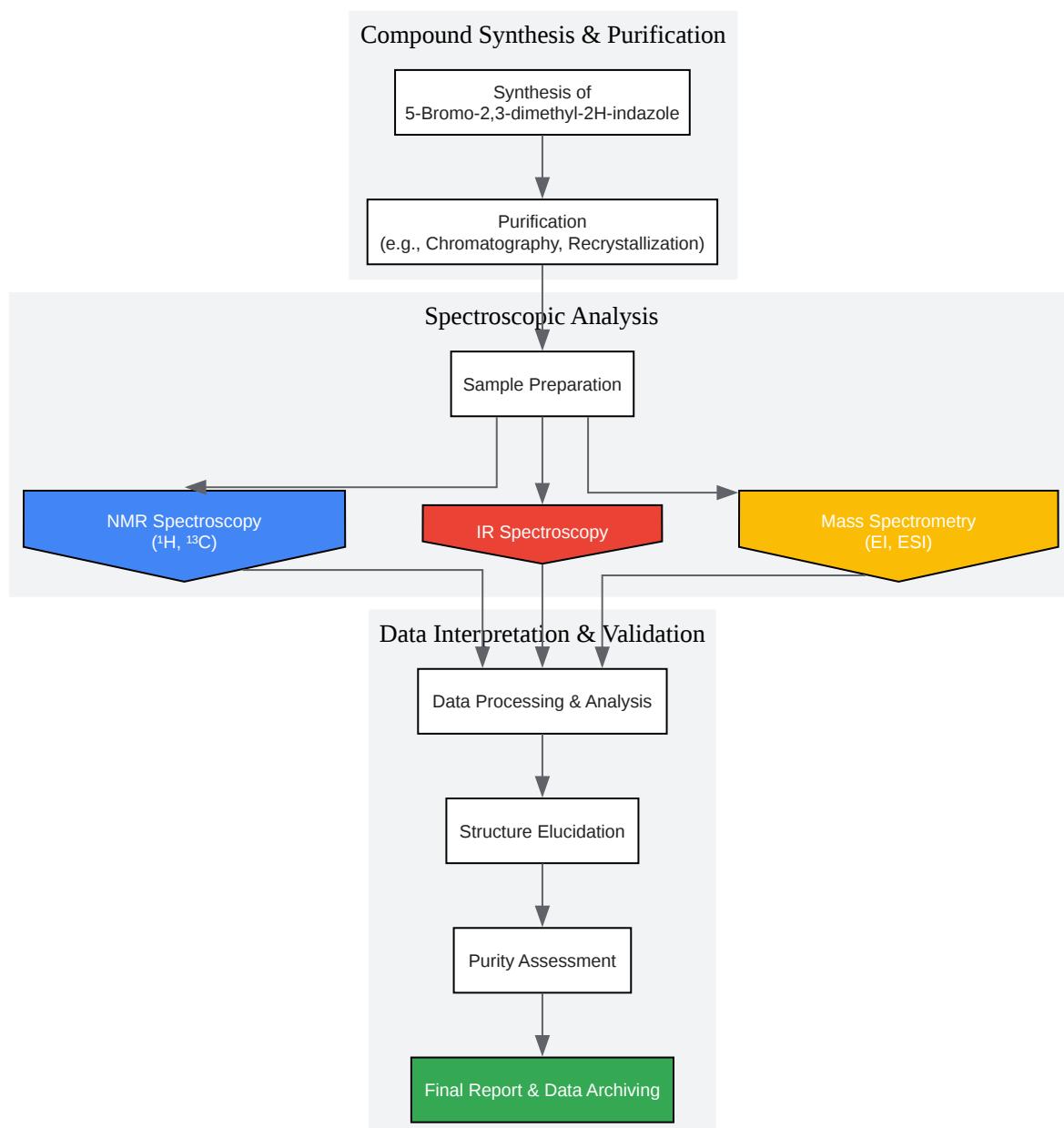
Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet (for solid samples): 1-2 mg of the solid sample is ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
 - Thin Film (for liquid or low-melting solid samples): A small amount of the sample is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 $\mu\text{g/mL}$.[1]
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.[3]
- Ionization:
 - Electron Ionization (EI): Suitable for relatively volatile and thermally stable compounds. It often provides detailed fragmentation patterns.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for a broader range of compounds, typically producing the protonated molecule $[\text{M}+\text{H}]^+$.[4]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector generates the mass spectrum. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition.[3]

Workflow for Spectroscopic Analysis

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Caption: Generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

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